N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine
Description
Properties
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12(16(18)19)17(23(2,20)21)13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLREDZXXMDXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound contains a methylsulfonyl group and a phenoxyphenyl moiety attached to an alanine backbone. This unique combination of functional groups is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to various pharmacological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Binding : It can bind to various receptors, influencing signaling pathways critical for cellular communication and response.
Therapeutic Applications
Research indicates that this compound may have therapeutic potential in several areas:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (DU-145) cancers.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives of similar compounds have shown activity against bacterial strains, indicating potential use in antimicrobial therapies.
Case Studies and Experimental Data
-
Anticancer Activity
- A study demonstrated that this compound inhibited cell growth in human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Table 1 summarizes the IC50 values for various cancer cell lines:
Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Apoptosis induction HepG2 20 Cell cycle arrest DU-145 18 Inhibition of proliferation -
Anti-inflammatory Activity
- Research indicated that the compound reduced pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory conditions.
- Table 2 outlines the effects on cytokine levels:
Cytokine Control Level (pg/mL) Treated Level (pg/mL) TNF-alpha 250 150 IL-6 300 180 IL-1beta 200 100 -
Antimicrobial Activity
- A derivative of the compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial properties.
Comparison with Similar Compounds
Molecular Features
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in ) increase polarity and may enhance solubility in polar solvents. Methoxy groups (e.g., ) introduce steric bulk and moderate electron-donating effects.
- Stereochemistry : The D-configuration in may influence chiral recognition in biological systems, contrasting with racemic or undefined analogs.
Pharmacological Activity
- N-(methylsulfonyl)-N-phenyl-D-alanine: Potential applications in chiral drug design due to its D-configuration, though specific targets are unverified .
- N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine : Structural similarity to pesticidal compounds (e.g., nitralin derivatives ) suggests possible agrochemical utility.
- N-(4-Fluorophenyl)-N-[(4-methylphenyl)sulfonyl]alanine : Fluorine substitution may enhance metabolic stability, a feature exploited in protease inhibitors .
Q & A
Q. What are the optimal synthetic routes for N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine?
The synthesis typically involves sulfonylation of the amino group in alanine derivatives. A common approach is reacting 4-phenoxyphenylamine with methylsulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane), followed by coupling with a protected alanine derivative. Post-synthetic deprotection yields the final compound. Critical parameters include temperature control (0–5°C during sulfonylation) and stoichiometric ratios to minimize byproducts like over-sulfonated species .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfonamide linkage (δ ~3.0 ppm for methylsulfonyl protons) and aromatic protons (δ ~6.8–7.5 ppm for phenoxyphenyl groups).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks, critical for understanding solid-state interactions .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with ESI-MS validates purity (>95%) and molecular weight (e.g., m/z ~352.4 for [M+H]⁺) .
Q. What is the biological relevance of the sulfonamide group in this compound?
The methylsulfonyl group enhances electrophilicity, facilitating interactions with biological targets like enzymes. For example, sulfonamides are known to inhibit bacterial dihydropteroate synthase by mimicking p-aminobenzoic acid. Preliminary assays suggest similar mechanisms for this compound, though target specificity requires further validation .
Advanced Research Questions
Q. How does stereochemistry at the alanine moiety influence bioactivity?
The D- or L-configuration of alanine significantly impacts enzyme binding. For instance, D-alanine derivatives in sulfonamides show higher affinity for bacterial cell wall synthesis enzymes due to stereospecific active sites. Computational docking (e.g., AutoDock Vina) and enantiomerically pure synthesis (e.g., chiral HPLC separation) are essential for structure-activity relationship (SAR) studies .
Q. How do substituents on the phenyl ring modulate logP and bioavailability?
- Phenoxy vs. Halogen Substitutents : The 4-phenoxyphenyl group increases logP (~2.8) compared to fluorophenyl analogs (~2.3), enhancing membrane permeability but reducing aqueous solubility.
- Methodology : LogP values are calculated via shake-flask experiments (octanol/water partitioning) or predicted using software like MarvinSketch. Bioavailability is assessed using Caco-2 cell monolayers for permeability assays .
Q. What experimental strategies resolve contradictions in bioactivity data across structural analogs?
- Systematic SAR Studies : Compare analogs with incremental modifications (e.g., methylsulfonyl vs. tosyl groups) using standardized enzyme inhibition assays (e.g., IC₅₀ measurements).
- Statistical Analysis : Multivariate regression models (e.g., PLS regression) correlate substituent electronic effects (Hammett σ values) with bioactivity. Contradictions often arise from off-target interactions, necessitating proteome-wide profiling (e.g., affinity chromatography-MS) .
Q. What are the challenges in crystallizing this compound for structural studies?
- Polymorphism : Multiple crystal forms may arise due to flexible alanine and phenoxyphenyl moieties. Slow evaporation (e.g., ethyl acetate/hexane) with seeding improves reproducibility.
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) mitigates issues from weak diffraction. SHELXD is preferred for solving phases in twinned crystals .
Q. How can enzyme inhibition assays be optimized for this compound?
- Buffer Conditions : Use Tris-HCl (pH 7.4) with 1 mM DTT to maintain enzyme stability. Pre-incubate the compound with the enzyme (30 min, 25°C) to ensure binding equilibrium.
- Controls : Include positive controls (e.g., known sulfonamide inhibitors) and measure time-dependent inactivation to rule out non-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
